2-(5-Bromo-1H-indazol-3-yl)acetonitrile
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Description
“2-(5-Bromo-1H-indazol-3-yl)acetonitrile” is a chemical compound with the molecular formula C9H6BrN3. It is a derivative of indazole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes an indazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a bromine atom attached to the 5th carbon of the indazole ring .Scientific Research Applications
1. Catalysis and Polymerization
The application of related indazole compounds in catalysis is highlighted in the study by Hurtado et al. (2010), where a ligand synthesized from 1H-indazole was used in palladium(II) complexes. These complexes demonstrated potential as catalysts in ethylene polymerization and C–C coupling reactions, suggesting a possible area of interest for 2-(5-Bromo-1H-indazol-3-yl)acetonitrile in similar catalytic processes (Hurtado et al., 2010).
2. Synthesis of New Compounds
Indazole derivatives are integral in synthesizing various heterocyclic compounds. For example, Reisner et al. (2005) discussed the ruthenium(II)-mediated coupling reaction of acetonitrile with 1H-indazole, leading to the formation of new complexes with potential applications in drug development and materials science (Reisner et al., 2005).
3. Fluorescent Derivatives for Antibacterial Applications
Indazole compounds have been used to synthesize new fluorescent pyrazolo[4,3-a]acridine derivatives with strong antibacterial activities, as demonstrated by Daghigh et al. (2014). This suggests that this compound could be explored for creating new antibacterial agents with potential diagnostic or therapeutic applications (Daghigh et al., 2014).
4. Antifungal Agent Development
Park et al. (2007) explored the use of indazole-linked triazoles as potential antifungal agents, with one compound showing significant activity against various fungal species. This research suggests a role for this compound in the development of new antifungal medications (Park et al., 2007).
Properties
IUPAC Name |
2-(5-bromo-2H-indazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-6-1-2-8-7(5-6)9(3-4-11)13-12-8/h1-2,5H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIYPKMKTJJQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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